molecular formula C13H14N2O B12326785 4-methoxy-N-(2-pyridinylmethyl)aniline CAS No. 4334-27-4

4-methoxy-N-(2-pyridinylmethyl)aniline

Cat. No.: B12326785
CAS No.: 4334-27-4
M. Wt: 214.26 g/mol
InChI Key: VZYUNDIQWDHYLW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-pyridinylmethyl)aniline is an organic compound with the molecular formula C₁₃H₁₄N₂O. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-pyridinylmethyl group and a methoxy group at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-pyridinylmethyl)aniline typically involves the reaction of 4-methoxyaniline with 2-pyridinecarboxaldehyde under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyridinylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-methoxy-N-(2-pyridinylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and pyridinylmethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyaniline: Similar structure but lacks the pyridinylmethyl group.

    N-(2-pyridinylmethyl)aniline: Similar structure but lacks the methoxy group.

    4-methoxy-N-(4-methoxybenzylidene)aniline: Contains an additional methoxybenzylidene group

Uniqueness

4-methoxy-N-(2-pyridinylmethyl)aniline is unique due to the presence of both the methoxy and pyridinylmethyl groups, which can enhance its chemical reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

4334-27-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)aniline

InChI

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3

InChI Key

VZYUNDIQWDHYLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=N2

Origin of Product

United States

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